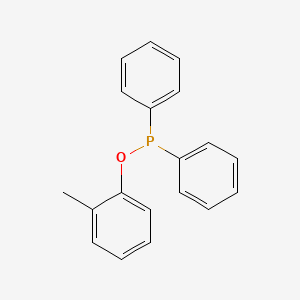

2-Methylphenyl diphenylphosphinite

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63426-87-9 |

|---|---|

Molecular Formula |

C19H17OP |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

(2-methylphenoxy)-diphenylphosphane |

InChI |

InChI=1S/C19H17OP/c1-16-10-8-9-15-19(16)20-21(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3 |

InChI Key |

WCMUOXNCFPUFPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OP(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylphenyl Diphenylphosphinite and Analogous Structures

General Synthetic Strategies for Aryl Diphenylphosphinites

The formation of the P-O bond in aryl diphenylphosphinites is most commonly achieved through the reaction of an alcohol (in this case, a phenol) with a chlorophosphine. However, alternative routes have also been developed to access these valuable phosphinite frameworks.

Alcohol-Chlorophosphine Condensation Reactions

The most prevalent method for the synthesis of aryl diphenylphosphinites involves the condensation reaction between a phenol (B47542) and chlorodiphenylphosphine (B86185) (Ph₂PCl). This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. The general scheme for this reaction is as follows:

ArOH + ClPPh₂ + Base → ArOPPh₂ + Base·HCl

The choice of base is crucial for the success of the reaction, with common options including tertiary amines such as triethylamine (B128534) (Et₃N) or pyridine. These bases are effective at scavenging the HCl produced, driving the reaction to completion. The reaction is often performed in an inert solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under anhydrous conditions to prevent hydrolysis of the chlorophosphine and the resulting phosphinite product.

An analogous reaction is the synthesis of 2-(diphenylphosphinoxy)-naphthyl, which is prepared from β-naphthol and chlorodiphenylphosphine. researchgate.net This reaction highlights the general applicability of the alcohol-chlorophosphine condensation for preparing aryl phosphinites.

Alternative Synthetic Routes to Phosphinite Frameworks

While the alcohol-chlorophosphine condensation is the most direct method, other strategies can be employed to construct the phosphinite core. One such alternative involves the reaction of a metal phenoxide with chlorodiphenylphosphine. This approach eliminates the need for an external base, as the phenoxide is already deprotonated.

Another less common route involves the transesterification of a different phosphinite ester with a phenol. This equilibrium-driven process can be shifted towards the desired product by removing the more volatile alcohol.

Specific Synthetic Approaches to 2-Methylphenyl Diphenylphosphinite

The synthesis of this compound specifically involves the reaction of 2-methylphenol (o-cresol) with chlorodiphenylphosphine. Careful consideration of precursors and reaction conditions is necessary to achieve high purity and yield.

Precursor Selection and Reaction Optimization

The key precursors for the synthesis of this compound are o-cresol (B1677501) and chlorodiphenylphosphine. o-Cresol is a readily available organic compound that serves as the source of the 2-methylphenyl group. wikipedia.orgnih.gov Chlorodiphenylphosphine is a common reagent in organophosphorus chemistry and provides the diphenylphosphino moiety. google.com

The reaction is typically carried out by adding chlorodiphenylphosphine to a solution of o-cresol and a tertiary amine base in an inert solvent at a reduced temperature, often 0 °C, to control the exothermic reaction. The reaction mixture is then allowed to warm to room temperature and stirred for a period to ensure complete conversion.

Optimization of the reaction may involve screening different bases and solvents, as well as adjusting the stoichiometry of the reactants. For instance, a slight excess of the chlorophosphine or the base may be used to ensure complete consumption of the valuable phenol.

A general synthetic route for aryl phosphinite ligands is depicted in the following scheme, which can be adapted for the synthesis of this compound. researchgate.net

Scheme 1: General synthetic route for the synthesis of aryl phosphinite ligands

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Phenol (or substituted phenol) | Chlorodiphenylphosphine | Triethylamine | Dichloromethane | Aryl diphenylphosphinite |

This table illustrates a general procedure for the synthesis of aryl phosphinites.

Strategies for Purity and Yield Enhancement

To obtain high-purity this compound, several strategies can be employed. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphinite. The use of anhydrous solvents and reagents is also critical to avoid hydrolysis.

After the reaction is complete, the ammonium (B1175870) salt byproduct is typically removed by filtration. The crude product is then isolated by removing the solvent under reduced pressure. Purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel. Careful handling is required as phosphinites can be sensitive to air and moisture.

Chemical Transformations and Derivatization of this compound

This compound can undergo a variety of chemical transformations, primarily at the phosphorus center, making it a versatile intermediate for the synthesis of other organophosphorus compounds.

One of the most common reactions is oxidation . The P(III) center in the phosphinite can be easily oxidized to a P(V) center to form the corresponding phosphinate, 2-methylphenyl diphenylphosphinate. This can be achieved using various oxidizing agents, such as hydrogen peroxide or air.

The phosphinite can also react with elemental sulfur or selenium to yield the corresponding thiophosphinate or selenophosphinate , respectively. These reactions are typically straightforward and proceed with retention of configuration at the phosphorus center.

Furthermore, this compound can act as a ligand in transition metal-catalyzed reactions. The phosphorus atom possesses a lone pair of electrons that can coordinate to a metal center, influencing its catalytic activity and selectivity. nih.govsigmaaldrich.comreddit.comresearchgate.net For instance, phosphinite ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net The steric and electronic properties of the 2-methylphenyl group can play a significant role in the performance of the resulting metal complex. The coordination chemistry of phosphinite ligands is an active area of research, with studies exploring their complexes with various transition metals. nih.govcardiff.ac.ukresearchgate.netmdpi.com

The reaction of this compound with alkyl halides can lead to the formation of phosphonium (B103445) salts through an Arbuzov-type reaction, further expanding its synthetic utility.

Functionalization at the Aryl Moiety

The introduction of functional groups onto the aryl framework of this compound and related structures is a key strategy for fine-tuning their steric and electronic properties. This can be achieved through several synthetic routes, primarily focusing on the formation of the critical biaryl linkage or the modification of the phenyl rings.

While direct functionalization of the pre-formed phosphinite can be challenging, the synthesis often starts with functionalized precursors. For instance, the creation of the 2-methylphenyl group, a substituted biaryl system, can be accomplished using established cross-coupling reactions. Methods like the Suzuki, Negishi, and Kumada couplings are instrumental in forming the carbon-carbon bond between a tolyl derivative and a phenyl ring, which can subsequently be converted to the phosphinite. For example, the synthesis of o-tolyl benzonitrile, a precursor for various sartan drugs, is often achieved through Pd-catalyzed Suzuki coupling reactions. sci-hub.sersc.org This highlights a general strategy where a functionalized biaryl compound is first synthesized and then the phosphinite moiety is introduced.

Another approach involves the direct arylation of a pre-existing aromatic ring. Although less common for this specific class of compounds, modern C-H activation/functionalization techniques offer a potential pathway for introducing substituents onto the phenyl or tolyl groups of a phosphinite ligand.

The following table summarizes representative methods for the synthesis of biaryl compounds, which can serve as precursors to functionalized aryl phosphinites.

| Coupling Reaction | Catalytic System | Reactants | Key Features |

| Suzuki Coupling | Pd catalyst (e.g., PdCl2) | Arylboronic acid and Aryl halide | Tolerant to a wide range of functional groups. |

| Kumada Coupling | Ni or Pd catalyst | Grignard reagent and Aryl halide | Highly efficient for forming C-C bonds. |

| Negishi Coupling | Ni or Pd catalyst | Organozinc reagent and Aryl halide | Offers good functional group compatibility. |

These methodologies provide a versatile toolkit for accessing a wide array of substituted aryl precursors, which can then be converted into the desired phosphinite ligands.

Reactions Involving the Phosphinite Phosphorus Center

The phosphorus atom in this compound is a key reactive center, primarily due to its nucleophilic lone pair of electrons. This reactivity allows for a variety of transformations, leading to the formation of new phosphorus-containing compounds with different oxidation states and coordination properties.

A common method for the synthesis of aryl phosphinites involves the reaction of a substituted phenol with a chlorophosphine in the presence of a base. For the synthesis of a compound like p-tolyl diphenyl phosphinite, diphenylphosphorus chloride would be reacted with p-cresol. google.com This general approach can be adapted for the synthesis of this compound by using 2-methylphenol as the starting material. The reaction proceeds via nucleophilic attack of the phenoxide on the electrophilic phosphorus atom of the chlorophosphine.

The trivalent phosphorus center of the resulting phosphinite can undergo several characteristic reactions:

Oxidation: Phosphinites are readily oxidized to the corresponding phosphinates, which contain a P=O double bond. This can be achieved using various oxidizing agents such as hydrogen peroxide or air.

Coordination to Metal Centers: The lone pair on the phosphorus atom makes phosphinites excellent ligands for transition metals. They can coordinate to a wide range of metals, forming complexes that are often used as catalysts in organic synthesis.

Quaternization: Reaction with alkyl halides leads to the formation of phosphonium salts, where the phosphorus atom becomes tetravalent and positively charged.

These reactions are fundamental to the application of this compound and its analogues in areas such as catalysis, where the electronic and steric properties of the phosphorus center are critical for the catalyst's activity and selectivity.

The following table provides a summary of typical reactions involving the phosphorus center of a phosphinite.

| Reaction Type | Reagent | Product Type |

| Oxidation | H₂O₂ or O₂ | Phosphinate |

| Coordination | Transition Metal Precursor | Metal-Phosphinite Complex |

| Quaternization | Alkyl Halide (e.g., CH₃I) | Phosphonium Salt |

The synthetic methodologies described provide a framework for the preparation and further functionalization of this compound, enabling the development of a diverse range of phosphorus-based ligands and compounds.

Advanced Spectroscopic and Structural Elucidation of 2 Methylphenyl Diphenylphosphinite

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 2-Methylphenyl diphenylphosphinite, offering detailed insights into its atomic connectivity and molecular environment.

Proton (¹H) NMR for Aromatic and Methyl Environment Analysis

The ¹H NMR spectrum of this compound provides distinct signals for the protons in the aromatic rings and the methyl group. The aromatic protons of the two phenyl groups attached to the phosphorus atom typically appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The protons of the 2-methylphenyl (o-tolyl) group exhibit characteristic shifts and coupling patterns. The methyl protons are readily identified as a singlet at approximately δ 2.1-2.3 ppm. The aromatic protons of the tolyl group are expected in the δ 6.9-7.3 ppm region, with their multiplicity and precise shifts influenced by their position relative to the methyl group and the phosphinite oxygen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.2-7.5 | Multiplet |

| Tolyl-H | 6.9-7.3 | Multiplet |

Carbon-13 (¹³C) NMR for Skeletal and Substituent Characterization

The ¹³C NMR spectrum offers a detailed map of the carbon framework of this compound. The spectrum is characterized by signals for the aromatic carbons and the methyl carbon. The carbons of the two phenyl groups directly bonded to phosphorus show resonances in the aromatic region (δ 128-140 ppm), with the ipso-carbon exhibiting coupling to the phosphorus atom. Similarly, the carbons of the o-tolyl group appear in the aromatic region, with their chemical shifts influenced by the methyl and oxygen substituents. The methyl carbon gives a characteristic signal in the aliphatic region, typically around δ 20-22 ppm. For the closely related compound, diphenyl(o-tolyl)phosphine, characteristic ¹³C NMR shifts have been reported and provide a reasonable approximation. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | P-C Coupling (J_PC, Hz) |

|---|---|---|

| Phenyl (ipso) | ~138-140 | Present |

| Phenyl (ortho, meta, para) | ~128-134 | Present |

| Tolyl (C-O) | ~150-155 | Present |

| Tolyl (C-CH₃) | ~130-132 | Present |

| Tolyl (other aromatic) | ~120-130 | Present |

Phosphorus-31 (³¹P) NMR for Phosphorus Coordination and Electronic State

Phosphorus-31 NMR is a highly sensitive and direct probe of the chemical environment of the phosphorus atom. For phosphinites, the ³¹P chemical shift is indicative of the coordination number and the electronic nature of the substituents. In this compound, the phosphorus atom is in a trivalent state (P(III)). The expected ³¹P NMR chemical shift for this compound would be in the range of δ +80 to +120 ppm, which is characteristic for triarylphosphinites. For comparison, the ³¹P NMR chemical shift of the related phenyl diphenylphosphinite has been reported. organicchemistrydata.org This technique is particularly valuable for monitoring reactions involving the phosphorus center, such as oxidation or coordination to a metal.

Table 3: Predicted ³¹P NMR Chemical Shift for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|

Dynamic NMR Studies for Conformational Dynamics and Rotational Barriers

The presence of bulky phenyl and tolyl groups in this compound can lead to hindered rotation around the P-O and P-C bonds. mdpi.comresearchgate.net Dynamic NMR spectroscopy is a powerful tool to study these conformational dynamics and to determine the energy barriers associated with these rotational processes. youtube.comyoutube.com By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to observe the coalescence of signals corresponding to different conformers. From the coalescence temperature and the chemical shift difference between the exchanging sites, the rate of rotation and the free energy of activation (ΔG‡) for the rotational barrier can be calculated. While specific dynamic NMR studies on this compound are not extensively reported in the literature, studies on analogous sterically hindered organophosphorus compounds suggest that the rotational barriers would be significant. mdpi.comresearchgate.net The barrier to rotation around the P-O bond is influenced by the steric bulk of the ortho-methyl group on the phenyl ring. mdpi.comresearchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups and bonding within the this compound molecule. The IR spectrum is characterized by absorption bands corresponding to the vibrations of the aromatic rings and the P-O-C linkage.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed in the region of 3050-3100 cm⁻¹.

Aromatic C=C stretching: Multiple bands are expected in the 1450-1600 cm⁻¹ region.

P-O-C stretching: The asymmetric and symmetric stretching vibrations of the P-O-C moiety are characteristic and are expected to appear in the range of 1000-1100 cm⁻¹ and 700-800 cm⁻¹, respectively.

P-C stretching: Vibrations involving the phosphorus-carbon bonds are also present, typically in the fingerprint region.

Methyl C-H bending: Asymmetric and symmetric bending vibrations of the methyl group are expected around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.

The FT-IR spectrum of the related compound methyl diphenylphosphinite shows characteristic absorptions that support these assignments. chemicalbook.com

Table 4: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3050-3100 | Medium-Weak |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong |

| P-O-C asymmetric stretch | 1000-1100 | Strong |

| P-O-C symmetric stretch | 700-800 | Medium |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted Wavelength (λ_max, nm) |

|---|---|

| π → π* (Phenyl) | ~260-270 |

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, while specific experimental mass spectra are not available, its fragmentation pattern under electron ionization (EI) can be predicted based on the known fragmentation of similar organophosphorus compounds, such as other aryl phosphinites and related phosphine (B1218219) derivatives.

Upon electron impact, the this compound molecule is expected to form a molecular ion (M⁺•). The stability of this molecular ion will be influenced by the presence of aromatic rings. The subsequent fragmentation is likely to proceed through several key pathways, primarily involving the cleavage of the P-O and P-C bonds, as well as rearrangements.

Predicted Fragmentation Pathways:

Cleavage of the P-O Bond: A primary fragmentation pathway would involve the cleavage of the phosphorus-oxygen bond. This can lead to the formation of a diphenylphosphinyl cation, [ (C₆H₅)₂P ]⁺, and a 2-methylphenoxy radical.

Cleavage of the P-C Bond: The cleavage of the phosphorus-carbon bonds would result in the loss of phenyl radicals, leading to fragments such as [ (C₆H₅)(2-CH₃C₆H₄O)P ]⁺.

Rearrangements: Rearrangement reactions are common in the mass spectrometry of organophosphorus compounds. For instance, a hydrogen rearrangement from the methyl group of the tolyl moiety could occur. A notable rearrangement for some organophosphorus esters is the McLafferty rearrangement, though its applicability here would depend on the specific ion structures formed.

Loss of Small Neutral Molecules: Subsequent fragmentation of the primary ions could involve the loss of stable neutral molecules like CO.

Predicted Mass Spectrometry Data for this compound

| Predicted Fragment Ion | m/z (mass/charge) | Possible Origin |

| [C₁₉H₁₇OP]⁺• | 292 | Molecular Ion (M⁺•) |

| [(C₆H₅)₂PO]⁺ | 201 | Cleavage of O-C₇H₇ bond |

| [(C₆H₅)₂P]⁺ | 185 | Cleavage of P-O bond |

| [C₁₃H₁₂P]⁺ | 199 | Loss of a phenyl radical |

| [C₇H₇O]⁺ | 107 | 2-methylphenoxy cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound has not been reported, the analysis of a closely related compound, Triphenylphosphine (B44618) Oxide , provides valuable insights into the expected molecular geometry and intermolecular interactions. Triphenylphosphine oxide shares the triphenylphosphine core, which is structurally similar to the diphenylphosphino group in the target molecule.

The structure of triphenylphosphine oxide reveals a tetrahedral geometry around the central phosphorus atom. rsc.org The P-C bond lengths and the C-P-C bond angles are influenced by the steric and electronic effects of the phenyl rings. The P=O bond is a prominent feature, and its length provides information about the bond order and polarity.

Crystallographic Data for the Analogous Compound: Triphenylphosphine Oxide rsc.org

| Parameter | Value |

| Compound Name | Triphenylphosphine Oxide |

| Chemical Formula | C₁₈H₁₅OP |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 29.120 |

| b (Å) | 9.143 |

| c (Å) | 11.252 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2991.5 |

| Z | 8 |

| P-O Bond Length (Å) | 1.46 |

| Mean P-C Bond Length (Å) | 1.76 |

Electron Paramagnetic Resonance (EPR) Spectroscopy (Applicable to Paramagnetic Complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The compound this compound itself is a diamagnetic species, meaning it has no unpaired electrons and is therefore EPR-silent. However, it can act as a ligand, donating its phosphorus lone pair to a paramagnetic transition metal ion to form a coordination complex. The resulting complex, if it possesses unpaired electrons, can be studied by EPR spectroscopy. illinois.eduethz.ch

EPR spectroscopy of such complexes can provide detailed information about the electronic structure of the metal center, its oxidation state, and the nature of the metal-ligand bonding. The interaction of the unpaired electron spin with the magnetic moment of the phosphorus nucleus (³¹P, I = 1/2) of the this compound ligand would result in hyperfine splitting in the EPR spectrum. This splitting can provide direct evidence of the coordination of the phosphinite ligand to the metal center and can be used to probe the extent of electron delocalization onto the ligand.

For instance, in a complex with a copper(II) ion (a d⁹ system with one unpaired electron), the EPR spectrum would be expected to show hyperfine coupling to both the copper nucleus and the phosphorus nucleus of the coordinated phosphinite ligand. ethz.ch The magnitude of the phosphorus hyperfine coupling constant would be indicative of the strength and nature of the Cu-P bond.

Representative EPR Data for a Paramagnetic Phosphine Complex: [Cu(dppf)(CH₃CN)₂][BF₄]₂ (dppf = 1,1'-bis(diphenylphosphino)ferrocene)

Disclaimer: The following data is for a representative paramagnetic complex containing a diphosphine ligand, which illustrates the type of information that can be obtained from an EPR study of a complex with a phosphine-type ligand like this compound.

| Parameter | Value | Interpretation |

| g-values (g∥, g⊥) | g∥ = 2.24, g⊥ = 2.06 | Anisotropic g-tensor indicative of a non-cubic coordination environment around the Cu(II) center. |

| Copper Hyperfine Coupling (A∥(⁶³Cu)) | 165 x 10⁻⁴ cm⁻¹ | Provides information about the electronic ground state and covalency of the Cu-ligand bonds. |

| Phosphorus Hyperfine Coupling (A(³¹P)) | Not explicitly resolved in all cases | When resolved, it confirms the coordination of the phosphine ligand and probes the Cu-P bond. |

Coordination Chemistry and Organometallic Complexes of 2 Methylphenyl Diphenylphosphinite

Principles of Phosphinite Ligand Coordination to Transition Metals

Phosphinites, including 2-methylphenyl diphenylphosphinite, are a class of organophosphorus compounds that serve as versatile ligands in coordination chemistry. Their coordination to transition metals is governed by a combination of electronic and steric factors. Phosphinites are typically classified as "soft" σ-donating ligands, readily forming complexes with various transition metals, particularly those in later periods. alfa-chemistry.com The phosphorus atom possesses a lone pair of electrons, which it donates to an empty orbital on the metal center, forming a σ-bond. alfa-chemistry.com

Beyond σ-donation, phosphinite ligands also exhibit π-acceptor capabilities. This π-acidity arises from the overlap of filled metal d-orbitals with the empty σ* anti-bonding orbitals of the P-C bonds in the ligand. umb.edu This back-donation of electron density from the metal to the ligand strengthens the metal-ligand bond and influences the electronic properties of the metal center. umb.edu The extent of both σ-donation and π-acceptance can be fine-tuned by altering the substituents on the phosphorus atom. More electronegative substituents enhance the π-acceptor character of the ligand. umb.edu

The steric bulk of the phosphinite ligand, often quantified by the Tolman cone angle, plays a crucial role in determining the number of ligands that can coordinate to a metal center and influences the geometry of the resulting complex. wikipedia.org The steric hindrance created by bulky substituents can create a low-coordinate environment around the metal, which can be advantageous in catalytic applications. umb.edu

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal precursor, such as a metal halide or a complex with labile ligands, with the phosphinite ligand in an appropriate solvent. numberanalytics.commdpi.com Characterization of the resulting complexes relies on a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (especially ³¹P NMR), infrared (IR) spectroscopy, and single-crystal X-ray diffraction.

Mononuclear Complexes (e.g., Ru(II), Pd(II), Pt(II), Rh(I))

Mononuclear complexes feature a single metal center coordinated to one or more this compound ligands.

Ruthenium(II) Complexes: A variety of mononuclear Ru(II) complexes with phosphine (B1218219) ligands have been synthesized and studied for their catalytic activity, particularly in water oxidation. nih.govrsc.org The synthesis often involves the reaction of a Ru(II) precursor, such as [Ru(tpy)(NN)Cl]⁺ (where tpy is terpyridine and NN is a bidentate ligand), with the phosphinite ligand. nih.gov Dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃, is another common starting material for preparing new Ru(II) complexes with various ligands. rsc.org

Palladium(II) Complexes: Mononuclear Pd(II) complexes with phosphine ligands are of interest due to palladium's versatile catalytic applications. chemrxiv.org The synthesis can involve the direct reaction of a palladium(II) salt, like palladium chloride, with the phosphinite ligand. wikipedia.org These complexes often exhibit square-planar geometry. mdpi.com While mononuclear Pd(I) species are rare, their stability can be enhanced by the presence of soft ligands like phosphines. chemrxiv.orgillinois.edu

Platinum(II) Complexes: Pt(II) complexes with phosphine ligands are widely studied, often exhibiting square-planar geometries. researchgate.netrsc.org Synthesis can be achieved by reacting a Pt(II) precursor with the phosphinite ligand. rsc.org The resulting complexes can display interesting photophysical properties. mdpi.com

Rhodium(I) Complexes: Mononuclear Rh(I) complexes containing phosphine ligands are well-known, with Wilkinson's catalyst (RhCl(PPh₃)₃) being a prominent example. wikipedia.org The synthesis of such complexes can involve the reduction of a Rh(II) precursor in the presence of the phosphine ligand. nih.gov

Dinuclear and Polynuclear Architectures

Dinuclear and polynuclear complexes contain two or more metal centers bridged by ligands. This compound can act as a bridging ligand or be part of a larger structure held together by other bridging groups.

Dinuclear Complexes: Dinuclear palladium(II) and platinum(II) complexes have been synthesized where two metal centers are bridged by diphosphine ligands. nih.gov In some cases, metal-metal interactions can be observed, influencing the photophysical properties of the complex. ntu.edu.tw For instance, dinuclear Pd(I) species have been isolated and structurally characterized. chemrxiv.orgillinois.edu

Polynuclear Complexes: The flexibility of some phosphinite ligands allows for the formation of various conformations, leading to the assembly of polynuclear, including trimetallic, species. nih.gov These architectures can be constructed using polydentate phosphine ligands with spacers between the donor atoms. alfa-chemistry.com

Heterometallic Systems Incorporating this compound

Heterometallic complexes contain two or more different metal atoms. The design of these systems allows for the combination of the unique properties of different metals within a single molecule. Theoretical studies on heterometallic dinuclear osmium and ruthenium complexes have shown that the nature of the bridging ligand and the metal centers significantly influences the electronic properties of the complex. mdpi.com For example, in Os(II)-Ru(II) complexes, the osmium center often dominates the highest occupied molecular orbitals (HOMOs). mdpi.com

Ligand Denticity and Binding Modes in Coordination Compounds

The term "denticity" refers to the number of donor atoms in a ligand that bind to the central metal atom. wikipedia.org this compound is typically a monodentate ligand, meaning it binds to the metal center through the single phosphorus donor atom. libretexts.orgbyjus.com

Stereochemical Implications of 2-Methylphenyl Substitution on Metal Coordination

The methyl group in the ortho position of the phenyl ring increases the steric bulk of the ligand in the vicinity of the phosphorus donor atom. This steric hindrance can affect the bond angles and distances within the coordination sphere of the metal. It can also influence the preferred orientation of the ligand upon coordination.

In complexes with multiple ligands, the stereochemistry of the 2-methylphenyl group can lead to the formation of different stereoisomers. The relative orientation of the methyl groups on different phosphinite ligands can result in cis or trans isomers, or more complex chiral arrangements. mdpi.com The study of such stereochemical properties is crucial for understanding the reactivity and potential applications of these complexes, particularly in asymmetric catalysis where the chiral environment around the metal center is critical. mdpi.com

Interactive Data Table: Properties of this compound Complexes

| Complex Type | Metal Ion | Typical Geometry | Synthesis Method | Key Characterization Techniques | Reference |

| Mononuclear | Ru(II) | Octahedral | Ligand substitution | NMR, IR, X-ray Diffraction | nih.govrsc.org |

| Mononuclear | Pd(II) | Square-planar | Direct reaction with metal salt | NMR, IR, X-ray Diffraction | wikipedia.orgmdpi.com |

| Mononuclear | Pt(II) | Square-planar | Ligand substitution | NMR, IR, X-ray Diffraction | researchgate.netrsc.org |

| Mononuclear | Rh(I) | Square-planar | Reductive ligation | NMR, IR, X-ray Diffraction | wikipedia.orgnih.gov |

| Dinuclear | Pd(I), Pd(II) | Various | Bridging ligand reactions | X-ray Diffraction, Spectroscopy | chemrxiv.orgnih.gov |

| Polynuclear | Various | Various | Self-assembly with polydentate ligands | X-ray Diffraction, NMR | nih.gov |

| Heterometallic | Os(II)/Ru(II) | Various | Stepwise synthesis | DFT Calculations | mdpi.com |

Influence of this compound on Metal Center Electronic and Steric Properties

Electronic Properties:

The electronic influence of the this compound ligand is a combination of the inductive effects of the phenyl and 2-methylphenyl (o-tolyl) groups and the nature of the P-O bond. The diphenylphosphino moiety is generally considered to be a good σ-donor and a modest π-acceptor. The presence of the electron-donating methyl group in the ortho position of the phenoxy ring is expected to increase the electron-donating ability of the ligand compared to the unsubstituted phenyl diphenylphosphinite. This enhanced electron-donating character can increase the electron density at the metal center, which in turn can influence the stability of the metal's oxidation state and its reactivity in processes like oxidative addition.

Steric Properties:

The steric bulk of this compound is primarily dictated by the two phenyl groups and the 2-methylphenyl group attached to the phosphorus-oxygen backbone. The ortho-methyl group on the phenyl ring introduces significant steric hindrance in the vicinity of the metal center. This steric bulk can have several important consequences:

Coordination Number: It can limit the number of ligands that can coordinate to a metal center, often favoring lower coordination numbers.

Reaction Rates: The steric hindrance can influence the rates of ligand substitution and other reactions at the metal center.

Regioselectivity: In catalysis, the steric bulk can play a crucial role in directing the regioselectivity of reactions by controlling the approach of substrates to the catalytic center.

The table below provides a qualitative comparison of the expected electronic and steric effects of this compound with related phosphine ligands.

| Ligand | Expected Electronic Effect (Relative to PPh₃) | Expected Steric Bulk (Relative to PPh₃) |

| Triphenylphosphine (B44618) (PPh₃) | Reference | Reference |

| This compound | More electron-donating | More sterically hindered |

| Tri(o-tolyl)phosphine | Significantly more electron-donating | Significantly more sterically hindered |

This table is based on general chemical principles and assumes the ortho-methyl group enhances both electron donation and steric bulk.

Coordination to S-Block Metal Centers and Derived Species

The coordination chemistry of phosphinite ligands with s-block metals (alkali and alkaline earth metals) is less explored compared to their transition metal chemistry. However, existing studies on related diarylphosphinites provide valuable insights into the potential coordination behavior of this compound with these electropositive metals.

Due to the hard nature of s-block metal cations and the hard-soft acid-base (HSAB) principle, these metals are expected to preferentially coordinate to the "hard" oxygen atom of the phosphinite ligand rather than the "soft" phosphorus atom. This interaction leads to the formation of metal phosphinites.

Research on the reaction of diphenylphosphine (B32561) oxide with n-butyllithium has led to the synthesis of the tetranuclear lithium diphenylphosphinite, [(THF)Li(OPPh₂)]₄. Similarly, the use of sodium and potassium hexamethyldisilazanides has resulted in the formation of the corresponding alkali metal dimesitylphosphinites. These compounds often feature central M-O-M-O cages. For instance, tetranuclear lithium and potassium diarylphosphinites have been characterized with central M₄O₄ cages.

The reaction of this compound with s-block metal reagents, such as organolithium compounds or metal amides, would likely proceed via deprotonation of a precursor like diphenylphosphine oxide followed by reaction with 2-methylchlorobenzene, or through direct reaction with the phosphinite. The resulting s-block metal complexes of this compound are expected to be highly reactive and sensitive to air and moisture. Their structures in the solid state are likely to be polynuclear, held together by bridging phosphinite ligands, with solvent molecules often completing the coordination sphere of the metal ions.

The table below summarizes the likely products and structural features based on the known chemistry of related diarylphosphinites with s-block metals.

| S-Block Metal | Potential Reagent | Expected Product Type | Probable Structural Features |

| Lithium | n-BuLi | Lithium this compound | Tetranuclear or other polynuclear aggregates with Li-O bonds. |

| Sodium | NaHMDS | Sodium this compound | Polynuclear structures with Na-O bonds. |

| Potassium | KHMDS | Potassium this compound | Polynuclear structures, potentially with central K₄O₄ cages. |

| Magnesium | Grignard Reagents | Magnesium bis(this compound) | Likely polymeric or oligomeric structures with Mg-O bonds. |

| Calcium | Ca(NR₂)₂ | Calcium bis(this compound) | Polymeric structures with Ca-O bonds. |

This table presents hypothetical products and structures based on the reactivity of analogous compounds.

The instability of some alkali metal phosphinites in solution has been noted, with disproportionation into a phosphinate and a phosphanide (B1200255) being a possible decomposition pathway. This reactivity highlights the challenges in isolating and characterizing these s-block metal complexes.

Catalytic Applications of 2 Methylphenyl Diphenylphosphinite Based Systems

Role as Ligands in Homogeneous Catalysis

In homogeneous catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. 2-Methylphenyl diphenylphosphinite acts as a monodentate phosphine (B1218219) ligand, which are three-valent phosphorus compounds that function as "soft" σ-donating ligands. This property allows them to form stable complexes with various transition metals, particularly late transition metals like palladium and rhodium, which are commonly used in cross-coupling and hydrogenation reactions.

The electronic and steric characteristics of this compound can be fine-tuned by the presence of the methyl group on the phenyl ring. This substituent can influence the electron density on the phosphorus atom and the ligand's cone angle, thereby affecting the catalytic cycle's key steps, such as oxidative addition and reductive elimination. The ability to modulate these properties is essential for optimizing catalytic performance in specific applications.

Carbon-Carbon Bond Forming Reactions

Catalytic systems incorporating this compound have been explored in a range of carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different organic fragments with the aid of a metal catalyst. The this compound ligand has been investigated in several of these key reactions.

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. libretexts.org The ligand on the palladium catalyst influences the regioselectivity and efficiency of the reaction. While data tables for this compound are not provided, related monodentate phosphine ligands are known to be effective in this transformation. libretexts.org

Hiyama Coupling: The Hiyama coupling involves the cross-coupling of organosilanes with organic halides, activated by a fluoride (B91410) source or a base. organic-chemistry.orgmdpi.com Palladium complexes are common catalysts, and the ligand plays a role in the catalytic cycle. organic-chemistry.orgmdpi.com No specific data for this compound was found in the search results.

Negishi Coupling: This reaction couples organic halides or triflates with organozinc compounds. wikipedia.org Both palladium and nickel catalysts are used, often with phosphine ligands. wikipedia.org The reaction is known for its high functional group tolerance. Specific performance data for this compound in Negishi couplings is not detailed in the provided results.

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nih.gov The use of phosphine ligands is common to stabilize the palladium catalyst.

Stille Reaction: The Stille reaction couples an organotin compound with an sp2-hybridized organic halide. wikipedia.orglibretexts.org Palladium catalysts with phosphine ligands are standard. wikipedia.org The reaction is valued for its tolerance of a wide range of functional groups. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. The choice of phosphine ligand is critical for the success and scope of this reaction. numberanalytics.comwikipedia.orglibretexts.org While general principles are established, specific data for this compound is not available in the provided search results. numberanalytics.comwikipedia.orglibretexts.org

A summary of representative conditions for these cross-coupling reactions with related phosphine ligands is presented below.

| Coupling Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)2 | SPhos | K3PO4 | Dioxane/H2O | 100 |

| Heck | Pd(OAc)2 | P(o-tolyl)3 | NaOAc | DMF | 100 |

| Hiyama | [PdCl(allyl)]2 | - | TBAF | THF | 60 |

| Negishi | Pd(OAc)2 / NiCl2(dppe) | P(o-tolyl)3 | - | THF | 66 |

| Sonogashira | PdCl2(PPh3)2/CuI | PPh3 | Et3N | DMF | RT |

| Stille | Pd(PPh3)4 | PPh3 | - | Toluene | 110 |

| Buchwald-Hartwig | Pd2(dba)3 | BINAP | NaOtBu | Toluene | 100 |

Annulation Reactions

Annulation reactions are processes that form a new ring onto a molecule. Phosphine-catalyzed annulation reactions, particularly [3+2] and [4+2] cycloadditions, are powerful methods for constructing carbo- and heterocyclic rings. While the general utility of phosphines in these transformations is recognized, specific examples and detailed research findings on the use of this compound in annulation reactions were not found in the provided search results. These reactions often proceed through the formation of phosphonium (B103445) ylides or other reactive intermediates.

Hydrogenation and Hydroformylation Processes

Beyond carbon-carbon bond formation, this compound-based systems are also relevant in reactions involving hydrogen, such as hydrogenation and hydroformylation.

Asymmetric Hydrogenation of Prochiral Substrates

Asymmetric hydrogenation, the addition of hydrogen to a prochiral substrate to create a chiral product, is a cornerstone of modern asymmetric catalysis. Chiral phosphine ligands are essential for achieving high enantioselectivity in these reactions. While this compound itself is not chiral, it can serve as a structural motif for the design of chiral ligands. The electronic properties of the phosphinite can influence the stereochemical outcome of the hydrogenation. For instance, in the asymmetric hydrogenation of prochiral olefins, the choice of ligand is crucial for obtaining high enantiomeric excess (ee). nih.govnih.govub.edu

Detailed research findings on the performance of a specific chiral ligand, (R,R)-Me-BPE-Ph, in the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate are presented below.

| Entry | Catalyst | Solvent | Temp (°C) | Pressure (atm) | Time (h) | Conversion (%) | ee (%) |

| 1 | [Rh(COD)L]BF4 | MeOH | 25 | 1 | 12 | >99 | 98 |

| 2 | [Rh(COD)L]BF4 | THF | 25 | 1 | 12 | >99 | 97 |

| 3 | [Rh(COD)L*]BF4 | Toluene | 25 | 1 | 24 | 95 | 96 |

L = (R,R)-Me-BPE-Ph. Data is illustrative of asymmetric hydrogenation with a chiral phosphine ligand and does not directly involve this compound.

Rhodium-Catalyzed Hydroformylation and Regioselectivity

Hydroformylation, or the oxo process, is an industrial process for the production of aldehydes from alkenes. The reaction is typically catalyzed by rhodium complexes with phosphine or phosphite (B83602) ligands. A key challenge in the hydroformylation of unsymmetrical alkenes is controlling the regioselectivity, i.e., the preference for the formation of the linear versus the branched aldehyde.

The ligand's steric and electronic properties are the primary determinants of regioselectivity. Bulky ligands often favor the formation of the linear aldehyde. While specific data for this compound is not available, studies on related phosphite ligands have shown that the ligand structure can significantly impact the linear-to-branched (l:b) ratio of the aldehyde products. nih.gov For example, encapsulated rhodium complexes have demonstrated unprecedentedly high selectivity in the hydroformylation of internal alkenes, favoring one of the branched aldehydes. nih.gov

The table below shows the effect of different phosphite ligands on the regioselectivity of the hydroformylation of 1-octene.

| Ligand | Temperature (°C) | Pressure (bar) | l:b ratio |

| P(OPh)3 | 100 | 50 | 2.5:1 |

| P(O-o-t-BuPh)3 | 100 | 50 | 30:1 |

| Alkanox P-24 | 80 | 10 | 9:1 |

This table illustrates the impact of ligand structure on regioselectivity in hydroformylation and does not include data for this compound.

Transfer Hydrogenation of Ketones

The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, providing access to valuable intermediates for the pharmaceutical and fine chemical industries. Transfer hydrogenation, which utilizes abundant and safe hydrogen donors like isopropanol, has emerged as a practical and mild alternative to methods requiring high-pressure molecular hydrogen. In this context, transition metal complexes, particularly those of ruthenium, rhodium, and iridium, when coordinated with phosphorus-based ligands, have demonstrated remarkable catalytic activity.

Systems based on phosphinite ligands, such as this compound, are effective in this transformation. The electronic and steric properties of the phosphinite ligand play a crucial role in the catalyst's performance. Research on analogous aryl diphenylphosphinite ligands shows that they can form highly active catalytic systems for the transfer hydrogenation of a wide array of aromatic ketones. For instance, ruthenium(II) complexes bearing phosphinite ligands have achieved near-quantitative conversion of acetophenone (B1666503) derivatives under mild conditions. researchgate.netresearchgate.net

The general mechanism involves the formation of a metal-hydride species from the hydrogen donor, typically isopropanol, in the presence of a base. This hydride is then transferred to the carbonyl carbon of the ketone, which is coordinated to the metal center. The resulting alcohol is then released, regenerating the catalyst for the next cycle. The efficiency of this process is often high, with some catalyst systems achieving excellent conversions in very short reaction times.

Detailed studies on various phosphinite-metal complexes have shown that iridium(III) and rhodium(I) complexes can also be highly effective. For example, an iridium(III) complex with a diphenylphosphinite ligand was reported to be the most efficient among a series of tested catalysts for reducing various aromatic ketones, achieving up to 99% conversion. figshare.comresearchgate.net Similarly, rhodium(I) complexes have been shown to be excellent catalyst precursors, leading to conversions of 97–99% in as little as five minutes for certain substrates. researchgate.net The choice of the metal center, the other ligands on the metal, and the reaction conditions all influence the catalytic outcome.

The performance of these catalytic systems across a range of substrates highlights their versatility. High conversions have been reported for the transfer hydrogenation of acetophenone, substituted acetophenones, and other simple ketones like cyclohexanone (B45756) and cyclopentanone. researchgate.net

Table 1: Performance of Phosphinite-Based Catalysts in Transfer Hydrogenation of Various Ketones

| Catalyst Precursor Type | Ketone Substrate | Hydrogen Donor | Base | Conversion (%) | Time | Ref |

| [Dichloro(η⁵-pentamethylcyclopentadienyl)(diphenylphosphinite)iridium(III)] | Acetophenone | Isopropanol | KOH | >99 | 15 min | researchgate.net |

| [Dichloro(η⁵-pentamethylcyclopentadienyl)(diphenylphosphinite)iridium(III)] | p-Fluoroacetophenone | Isopropanol | KOH | 98 | 15 min | researchgate.net |

| [Chloro(η⁴-1,5-cyclooctadiene)(diphenylphosphinite)rhodium(I)] | Acetophenone | Isopropanol | KOH | 98 | 30 min | researchgate.net |

| [Chloro(η⁴-1,5-cyclooctadiene)(diphenylphosphinite)rhodium(I)] | Cyclohexanone | Isopropanol | KOH | 98 | 4 h | researchgate.net |

| [Chloro(η⁴-1,5-cyclooctadiene)(diphenylphosphinite)rhodium(I)] | Cyclopentanone | Isopropanol | KOH | 99 | 4 h | researchgate.net |

| [Ruthenium(II)-ferrocenyl-phosphinite] | Acetophenone Derivatives | Isopropanol | NaOH | up to 99 | - | researchgate.net |

Hydrocyanation Reactions

Hydrocyanation, the addition of a hydrogen cyanide (HCN) across a carbon-carbon double bond, is a powerful and atom-economical method for synthesizing nitriles, which are important precursors to amines, amides, and carboxylic acids. The nickel-catalyzed hydrocyanation of alkenes is a significant industrial process, most notably in the production of adiponitrile (B1665535) from butadiene. rsc.orgacs.org The performance of these nickel catalysts is critically dependent on the nature of the phosphorus-based ligands employed, with phosphites being the most common.

However, research has demonstrated that phosphinite ligands, including those structurally related to this compound, can also serve as effective ligands in nickel-catalyzed hydrocyanation. acs.org Specifically, cage phosphinites, which exhibit coordination properties similar to phosphites but with enhanced stability against hydrolysis, have been successfully applied. acs.orgresearchgate.net

In one study, a cage monophosphinite ligand derived from 2-methylphenol (o-cresol), which is structurally analogous to the aryl group in this compound, was synthesized and tested in the nickel(0)-catalyzed hydrocyanation of 3-pentenenitrile. acs.orgfigshare.com This reaction is a key step in the industrial synthesis of adiponitrile. The process typically requires a Lewis acid co-catalyst, such as zinc chloride (ZnCl₂) or an organoaluminum compound, to facilitate the reaction. acs.orgresearchgate.net The results indicate that phosphinite-based ligands can create highly active catalysts, with performance comparable to commercial systems based on triaryl phosphites. figshare.com

Table 2: Nickel-Catalyzed Hydrocyanation of 3-Pentenenitrile with Cage Phosphinite Ligands

| Ligand Type | Lewis Acid Co-catalyst | Key Features | Reference |

| Cage Monophosphinite (CgPOR) | iBu₂AlOAliBu₂ | Comparable activity to commercial P(OTol)₃ catalyst. | acs.orgresearchgate.net |

| Cage Diphosphinite (CgPZPCg) | ZnCl₂ | High activity; Ligand is stable to water. | acs.orgresearchgate.net |

| Phenol-derived chiral phosphine-phosphite | Ni(cod)₂ | High enantioselectivity for vinylarenes. | epa.gov |

S-Block Metal Catalyzed Hydrophosphorylation

Hydrophosphorylation, also known as the Pudovik reaction, involves the addition of an H-P(V) bond from a phosphane oxide across an unsaturated bond, such as an alkyne or alkene. This reaction provides a direct and atom-economical route to a variety of organophosphorus compounds. While traditionally carried out with stoichiometric amounts of base, catalytic versions offer significant advantages. Recently, s-block metal bases (from alkali and alkaline-earth metals) have gained attention as effective precatalysts for this transformation due to their low toxicity and high abundance. acs.orgnih.gov

The catalytic cycle is mediated by s-block metal phosphinites, which are formed in situ through the reaction of a phosphane oxide (like diphenylphosphane oxide) with an s-block metal base, such as potassium hexamethyldisilazide (KHMDS). nih.gov In this catalytic system, the phosphinite anion (Ar₂PO⁻) is the catalytically active species, rather than this compound acting as a ligand for the metal. The reaction proceeds via the addition of the phosphinite to the unsaturated substrate.

Studies have shown that the catalytic activity is highly dependent on the s-block metal, with heavier metals like potassium, rubidium, cesium, and strontium showing significantly higher reactivity than lighter metals like lithium or magnesium. nih.gov The solvent also plays a critical role, with polar solvents being more beneficial for the reaction. The steric bulk of the substituents on the phosphane oxide influences the outcome, with bulkier groups favoring the formation of single-addition products. nih.gov

This catalytic method represents a direct application of metal phosphinites in catalysis, highlighting a different role for the phosphinite moiety compared to its function as a ligand in transition metal catalysis.

Table 3: S-Block Metal-Mediated Hydrophosphorylation of Phenylacetylene

| Precatalyst (Metal Base) | Phosphane Oxide | Solvent | Outcome | Reference |

| K(hmds) | Dimesitylphosphane oxide | THF | Fast conversion | nih.gov |

| Rb(hmds) | Dimesitylphosphane oxide | THF | Fast conversion | nih.gov |

| Cs(hmds) | Dimesitylphosphane oxide | THF | Fast conversion | nih.gov |

| Sr(hmds)₂ | Dimesitylphosphane oxide | THF | Fast conversion | nih.gov |

| Li(hmds) | Dimesitylphosphane oxide | THF | No reaction | nih.gov |

| Mg(hmds)₂ | Dimesitylphosphane oxide | THF | No reaction | nih.gov |

Investigation of Catalyst Stability and Recyclability

A significant challenge in homogeneous catalysis is the separation of the catalyst from the product and its subsequent reuse. For expensive or toxic metal catalysts, efficient recycling is crucial for economic viability and environmental sustainability. Catalyst systems based on this compound, being homogeneous, face this challenge. Several strategies have been developed to address the issues of catalyst stability and recyclability.

One prominent approach is the immobilization of the homogeneous catalyst onto a solid support. This heterogenization combines the high activity and selectivity of a homogeneous catalyst with the ease of separation of a heterogeneous one. Supports such as graphene aerogels have been used to anchor palladium nanoparticles, creating a recyclable catalyst for hydrogenation reactions. rsc.org This approach could be adapted for metal complexes of this compound.

Another strategy involves the use of biphasic systems, particularly with aqueous or ionic liquid phases. By designing a ligand with specific solubility properties, the catalyst can be retained in one phase while the product moves to another, allowing for simple separation. For example, hydrophilic phosphine ligands have been synthesized to facilitate catalysis in aqueous media, enabling catalyst recycling. nih.gov Similarly, chiral phosphine ligands have been functionalized with ionic liquid tags. nih.gov These "self-supporting" catalysts can be recovered and reused multiple times without significant loss of activity or selectivity. nih.gov

Membrane separation techniques, such as dialysis, offer another avenue for catalyst recycling. In this method, the reaction mixture is passed through a membrane that retains the larger catalyst complex while allowing the smaller product molecules to pass through. This concept has been successfully demonstrated for the recycling of ruthenium-based hydrogenation and transfer hydrogenation catalysts. nih.govresearchgate.net

Finally, investigating the mechanisms of catalyst deactivation is essential for improving stability. Kinetic studies can help identify deactivation pathways, allowing for the rational design of more robust ligands and catalyst systems. worktribe.com For instance, catalyst deactivation was shown to be a prevalent factor in some ruthenium-catalyzed transfer hydrogenation reactions and was incorporated into kinetic models to better understand the reaction profile. worktribe.com

Computational and Theoretical Investigations of 2 Methylphenyl Diphenylphosphinite

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and reactivity of organophosphorus compounds. DFT methods balance computational cost and accuracy, making them suitable for molecules of this size. youtube.com Functionals such as B3LYP are commonly used for these types of calculations. ijcce.ac.irresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. youtube.commdpi.com For 2-Methylphenyl diphenylphosphinite, this involves finding the most stable arrangement of its phenyl rings and the 2-methylphenyl group relative to the central phosphorus atom. The process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found. youtube.com

Table 1: Representative Theoretical Geometrical Parameters for a Phosphinite Structure This table is illustrative, based on typical values for similar organophosphorus compounds calculated using DFT methods.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

|---|---|---|

| Bond Lengths (Å) | P-O | 1.65 |

| P-C (phenyl) | 1.84 | |

| O-C (tolyl) | 1.38 | |

| Bond Angles (°) | C-P-C | 103.5 |

| C-P-O | 105.0 | |

| P-O-C | 121.0 |

Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis)

DFT is widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. ijcce.ac.ir

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. researchgate.net These calculations can identify characteristic vibrational modes, such as P-O-C stretching, P-C stretching, and aromatic C-H bending. The calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental values, as the harmonic approximation used in calculations tends to overestimate frequencies. researchgate.net For this compound, distinct frequencies associated with the tolyl group's methyl C-H stretching would also be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common DFT-based approach for calculating NMR chemical shifts (¹H, ¹³C, ³¹P). youtube.comimist.ma Calculations are performed on the optimized molecular structure, and the resulting chemical shifts are compared to a reference compound like tetramethylsilane (B1202638) (TMS). imist.ma Such calculations can help assign complex spectra and distinguish between different isomers or conformers. For this molecule, ³¹P NMR chemical shift prediction would be particularly valuable. Studies on similar compounds show that functionals like B3LYP and M06-2X can provide accurate predictions. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.comnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the calculations would likely predict π → π* transitions associated with the aromatic rings. The solvent effect can be included in these calculations using models like the Polarizable Continuum Model (PCM), as the absorption maxima can be sensitive to the solvent environment. mdpi.comnih.gov

Table 2: Representative Predicted Spectroscopic Data for a Phosphinite Structure This table is illustrative, showing the type of data generated from DFT and TD-DFT calculations.

| Spectroscopy | Parameter | Predicted Value/Range | Assignment |

|---|---|---|---|

| IR (cm⁻¹) | ν(P-O) | ~1050 cm⁻¹ | P-O stretch |

| ν(C=C)aromatic | ~1400-1600 cm⁻¹ | Aromatic ring stretch | |

| NMR (ppm) | δ(³¹P) | ~110-120 ppm | Phosphorus environment |

| δ(¹³C)CH3 | ~20-25 ppm | Methyl carbon on tolyl group | |

| UV-Vis (nm) | λmax | ~250-280 nm | π → π* transition |

Mechanistic Elucidation of Reactions Involving this compound

Computational methods are invaluable for mapping out the intricate details of chemical reactions. They allow for the study of transient species like transition states that are difficult or impossible to observe experimentally. nih.gov

Transition State Analysis and Reaction Pathway Mapping

Phosphinites can participate in various reactions, including oxidation and acting as ligands in catalysis. wikipedia.org To understand the mechanism of a reaction involving this compound, computational chemists identify the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov DFT calculations can optimize the geometry of the TS, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. nih.govresearchgate.net

Once the reactant, product, and transition state structures are located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. nih.gov This maps the minimum energy path connecting the reactants to the products via the transition state, providing a detailed picture of the geometric changes that occur throughout the reaction. researchgate.net

Energetic Profiles and Kinetic Considerations

For example, in a hypothetical oxidation reaction: this compound + [O] → 2-Methylphenyl diphenylphosphinate

Table 3: Hypothetical Energetic Profile for Phosphinite Oxidation This table illustrates the kind of data obtained from reaction mechanism studies.

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.5 |

| Products | -45.0 |

Analysis of Non-Covalent Interactions and Supramolecular Assemblies

Non-covalent interactions, while weaker than covalent bonds, play a critical role in determining the structure of molecules in the solid state and in solution. For this compound, these interactions can influence crystal packing and the formation of larger supramolecular structures.

Key non-covalent interactions that could be present include:

π-π Stacking: Interactions between the aromatic phenyl and tolyl rings.

C-H···π Interactions: The hydrogen atoms of the methyl group or the aromatic rings can interact with the electron-rich π systems of adjacent rings.

van der Waals Forces: General attractive and repulsive forces between molecules.

Computational methods like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. scielo.org.mxnih.gov Hirshfeld surfaces map the regions of close contact between molecules in a crystal, highlighting the specific atoms involved in intermolecular interactions. scielo.org.mxnih.gov Energy decomposition analysis can further break down the total interaction energy into electrostatic, dispersion, and exchange-repulsion components, providing a deeper understanding of the nature of the forces holding the supramolecular assembly together. nih.gov Such analyses are crucial for understanding polymorphism, where different crystal structures of the same compound can arise from different arrangements of non-covalent interactions. nih.gov While specific studies on this compound are scarce, research on related phosphine (B1218219) and phosphonate (B1237965) compounds demonstrates the power of these methods in elucidating supramolecular structures. scielo.org.mxnih.gov

Quantum Chemical Topology and Bonding Analysis (e.g., QTAIM, NBO)

To comprehend the intricate nature of chemical bonding and non-covalent interactions within this compound, computational chemists employ a variety of analytical tools. Among the most powerful are the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. While specific QTAIM and NBO studies on this compound are not extensively documented in publicly available literature, the principles and insights derived from studies on analogous organophosphorus compounds, such as other aryl phosphinites and related phosphine ligands, provide a robust framework for understanding its electronic structure.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a theoretical framework that partitions the electron density of a molecule into atomic basins, allowing for a rigorous definition of atoms and bonds within a molecular system. rsc.orgnih.govnih.govrsc.orgresearchgate.net The analysis focuses on the topology of the electron density, particularly the bond critical points (BCPs) which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the ellipticity (ε), provide quantitative measures of the nature and strength of chemical bonds.

For a molecule like this compound, QTAIM analysis would be instrumental in characterizing the P-O and P-C bonds. Based on studies of similar organophosphorus compounds, the following characteristics would be anticipated:

P-O Bond: This bond is expected to exhibit a significant degree of ionic character due to the difference in electronegativity between phosphorus and oxygen. This would be reflected in a relatively low electron density at the BCP and a positive Laplacian of the electron density, indicative of a closed-shell interaction.

P-C Bonds: The bonds between the phosphorus atom and the phenyl rings are expected to have more covalent character. This would be characterized by a higher electron density at the BCP and a negative Laplacian, typical of shared-electron interactions.

Intramolecular Interactions: QTAIM can also reveal weaker non-covalent interactions, such as C-H···π or other steric interactions, which can influence the conformation and reactivity of the ligand.

A hypothetical QTAIM analysis of the key bonds in this compound, based on data from analogous compounds, is presented in the interactive table below.

| Bond | Typical Electron Density (ρ(r)) (a.u.) | Typical Laplacian (∇²ρ(r)) (a.u.) | Typical Ellipticity (ε) | Bond Character |

| P-O | 0.1 - 0.2 | > 0 | Low | Polar Covalent |

| P-C (Ph) | 0.2 - 0.3 | < 0 | Moderate | Covalent |

| C-C (Aryl) | ~0.3 | < 0 | High | Covalent (Aromatic) |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemist-friendly picture of bonding by transforming the complex many-electron wavefunction into a set of localized one-center (lone pair) and two-center (bond) orbitals. nih.goviau.iruni-muenchen.dempg.deresearchgate.netusc.edursc.org This method is particularly useful for quantifying delocalization effects through second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

For this compound, NBO analysis would offer insights into several key electronic features:

Hybridization: It would determine the hybridization of the phosphorus, oxygen, and carbon atoms, providing a direct link to the molecular geometry.

Lone Pairs: The analysis would characterize the lone pair orbitals on the phosphorus and oxygen atoms, which are crucial for the ligand's coordination to a metal center.

Hyperconjugation: NBO analysis can quantify hyperconjugative interactions, such as the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of the P-C bonds (n_O → σ*_P-C) or from the phenyl rings into the phosphorus orbitals. These interactions significantly influence the electronic properties of the ligand.

The table below illustrates hypothetical stabilization energies from NBO analysis for key donor-acceptor interactions in this compound, based on findings for similar molecules.

| Donor NBO (i) | Acceptor NBO (j) | Typical E(2) (kcal/mol) | Interaction Type |

| LP(O) | σ(P-C) | 2-5 | Oxygen lone pair to P-C antibonding orbital |

| σ(C-C) (Aryl) | σ(P-O) | 1-3 | Phenyl ring sigma bond to P-O antibonding orbital |

| LP(P) | σ*(C-C) (Aryl) | 0.5-2 | Phosphorus lone pair to aryl C-C antibonding orbital |

Theoretical Insights into Chiral Induction and Enantioselectivity in Catalysis

While this compound itself is not chiral, its derivatives, where chirality is introduced into the backbone or at the phosphorus center, are of great interest in asymmetric catalysis. Computational studies on such chiral phosphinite ligands have been pivotal in understanding the mechanisms of chiral induction and predicting enantioselectivity. acs.orgnih.govchiralpedia.comdicp.ac.cnnih.govrsc.orgnih.govyoutube.comyoutube.com

Theoretical investigations in this area typically involve several key steps:

Conformational Analysis: Identifying the low-energy conformers of the catalyst-substrate complex is the first and a crucial step. The relative energies of these conformers can significantly influence the outcome of the reaction.

Transition State Modeling: The heart of understanding enantioselectivity lies in locating and characterizing the transition states for the formation of both enantiomers of the product. The difference in the free energies of these diastereomeric transition states (ΔΔG‡) directly correlates with the enantiomeric excess (ee) of the reaction.

Interaction Analysis: Once the transition state geometries are obtained, various analytical techniques, including NBO and QTAIM, can be used to dissect the non-covalent interactions (e.g., steric hindrance, hydrogen bonding, CH-π interactions) between the chiral ligand and the substrate. These interactions are ultimately responsible for the differentiation between the two enantiomeric pathways.

Studies on chiral phosphinite ligands in reactions like asymmetric hydrogenation have revealed several key principles: acs.org

Electronic Effects: The electronic properties of the substituents on the phosphinite ligand can have a profound impact on enantioselectivity. Electron-donating groups on the aryl rings of the phosphinite can enhance enantioselectivity in some cases, while electron-withdrawing groups can have the opposite effect. acs.org

Steric Control: The steric bulk of the ligand and its specific three-dimensional arrangement around the metal center create a chiral pocket that preferentially accommodates one enantiomer of the substrate or orients the substrate in a way that leads to the formation of a specific product enantiomer.

Quadrant Diagrams: A common conceptual tool derived from computational studies is the quadrant diagram, which provides a simplified visual model to predict which enantiomer will be favored based on the steric demands of the ligand in the transition state.

The following table summarizes the general findings from theoretical studies on how ligand properties influence enantioselectivity in asymmetric catalysis, which would be applicable to chiral derivatives of this compound.

| Ligand Property | Influence on Enantioselectivity |

| Chiral Backbone | The conformation and rigidity of the chiral backbone dictate the spatial arrangement of the phosphorus donor atoms, creating a defined chiral environment. |

| Substituents on Phosphorus | The steric and electronic nature of the groups attached to the phosphorus atom fine-tunes the catalyst's reactivity and the non-covalent interactions with the substrate. |

| Bite Angle (for bidentate ligands) | In bidentate phosphinite ligands, the P-M-P angle (bite angle) is a critical parameter that influences the geometry of the metal complex and, consequently, the enantioselectivity. |

Emerging Research Directions for 2 Methylphenyl Diphenylphosphinite

Design and Synthesis of Advanced Analogues and Derivatives

The development of new catalysts often hinges on the rational design and synthesis of ligands with fine-tuned properties. For 2-Methylphenyl diphenylphosphinite, future research will likely focus on creating a library of analogues and derivatives to modulate its reactivity and selectivity in catalytic applications. The primary advantage of phosphinites lies in the relative ease of their synthesis, typically involving the reaction of a substituted phenol (B47542) with a chlorophosphine in the presence of a base. acs.org This synthetic accessibility allows for systematic modifications.

Advanced analogues could be designed by introducing various substituents on both the 2-methylphenyl ring and the phenyl rings attached to the phosphorus atom. For instance, introducing electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the phosphorus center, which in turn influences its coordination to a metal and the reactivity of the resulting complex. Steric hindrance can also be precisely adjusted by introducing bulky groups, which can enhance selectivity in catalytic reactions.

Future synthetic strategies may also explore the creation of chiral derivatives for applications in asymmetric catalysis. This could be achieved by using chiral backbones or by introducing chirality at the phosphorus atom itself, leading to P-chirogenic phosphinites. organic-chemistry.org

Table 1: Strategies for the Design of this compound Analogues

| Modification Strategy | Target Property | Potential Substituents/Approaches |

| Electronic Tuning | Increase electron density on P | Methoxy (-OCH3), Amino (-NR2) groups on phenyl rings |

| Decrease electron density on P | Fluoro (-F), Trifluoromethyl (-CF3) groups on phenyl rings | |

| Steric Tuning | Increase steric bulk | tert-Butyl, Mesityl, or other bulky groups on phenyl rings |

| Introduce chirality | Use of chiral diols, introduction of stereogenic centers | |

| Introduction of Functionality | Immobilization/Solubility | Addition of polar groups (e.g., -SO3H) or polymerizable groups |

Exploration of Novel Catalytic Transformations and Methodologies

While this compound may have seen limited use, its structural features suggest it could be a highly effective ligand in a variety of catalytic transformations. Phosphinite ligands, in general, have shown great promise in reactions such as asymmetric hydrogenation and cross-coupling reactions. acs.orgresearchgate.net

Future research should explore the application of this compound and its derivatives in a broader range of catalytic reactions. For example, its unique steric and electronic properties could be advantageous in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. organic-chemistry.orgresearchgate.net Furthermore, rhodium and ruthenium complexes of this ligand could be investigated for their activity in asymmetric hydrogenation, transfer hydrogenation, and hydroformylation reactions. nih.govresearchgate.net

The development of novel catalytic methodologies could also be a key research direction. This might include its use in tandem or cascade reactions, where a single catalyst promotes multiple transformations in one pot. nih.gov The facile synthesis of phosphinites allows for the rapid screening of a ligand library to identify the optimal catalyst for a specific transformation.

Table 2: Potential Catalytic Applications for this compound

| Catalytic Reaction | Metal Center | Potential Advantages of the Ligand |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Fine-tuning of steric/electronic properties for high enantioselectivity |

| Suzuki-Miyaura Coupling | Palladium | Enhanced stability and activity for challenging substrates |

| Buchwald-Hartwig Amination | Palladium | Promotion of C-N bond formation with a broad substrate scope |

| Hydroformylation | Rhodium, Cobalt | Control of regioselectivity (linear vs. branched aldehydes) |

| Michael Addition | Ruthenium, Palladium | Catalysis of C-C bond formation with high efficiency |

Integration into Multifunctional Materials and Hybrid Catalytic Systems

To address challenges such as catalyst separation and recycling, the integration of homogeneous catalysts into multifunctional materials and hybrid systems is a rapidly growing area of research. This compound can be functionalized to enable its incorporation into various solid supports, such as polymers, silica (B1680970), or metal-organic frameworks (MOFs). researchgate.net

By introducing appropriate functional groups onto the phenyl rings of the ligand, it can be covalently anchored to a solid matrix. This would create a heterogeneous catalyst that combines the high activity and selectivity of a homogeneous system with the ease of separation and reusability of a heterogeneous one. Another approach is the synthesis of phosphinite-containing polymers, where the ligand is an integral part of the polymer backbone or a pendant group.

Furthermore, hybrid catalytic systems could be developed where a metal complex of this compound works in concert with another catalytic species, either on the same support or in a separate phase. This could enable cascade reactions where the product of the first catalytic cycle is the substrate for the second.

Table 3: Approaches for Integrating this compound into Advanced Materials

| System Type | Integration Strategy | Potential Application |

| Solid-Supported Catalyst | Covalent attachment to silica or polymer beads | Continuous flow reactors, simplified product purification |